molecular formula C7H9N3O B1481443 6-(Cyclopropylamino)pyridazin-3-ol CAS No. 1927883-52-0

6-(Cyclopropylamino)pyridazin-3-ol

Cat. No.: B1481443
CAS No.: 1927883-52-0
M. Wt: 151.17 g/mol
InChI Key: PNLAGPKQBDFFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazin-3-ol derivatives involves various methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of 6-(Cyclopropylamino)pyridazin-3-ol consists of a pyridazin-3-ol core with a cyclopropylamino group attached at the 6-position. The molecular weight of this compound is 151.17 g/mol.


Chemical Reactions Analysis

Pyridazin-3-ol derivatives can undergo a variety of chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .

Scientific Research Applications

Synthesis of Pharmacologically Active Derivatives

6-(Cyclopropylamino)pyridazin-3-ol serves as a precursor in the synthesis of compounds with significant antihypertensive and antithrombotic properties. For instance, derivatives of this compound have been synthesized and evaluated for their antihypertensive and anti-inflammatory activities. These derivatives exhibited significant effects in reducing blood pressure in hypertensive rats and protecting mice from thrombosis induction, highlighting their potential as therapeutic agents in cardiovascular diseases (Cignarella et al., 1986).

Anticonvulsant Activity

Research has also focused on the synthesis of this compound derivatives for the evaluation of their anticonvulsant activity. The development of these compounds aims to address neurological disorders by inhibiting convulsions, showcasing the versatility of this compound in contributing to the treatment of various ailments (Samanta et al., 2011).

Novel Synthetic Approaches

Innovative synthetic methodologies utilizing this compound have been developed to create novel chemical entities. These methods facilitate the generation of pyridazinone derivatives, highlighting the compound's utility in expanding the chemical space of pharmacologically active molecules (Helm et al., 2006).

Corrosion Inhibition

Beyond pharmacology, this compound derivatives have been investigated for their utility in corrosion inhibition, particularly for protecting mild steel in acidic environments. This application demonstrates the compound's potential in industrial applications, where it can contribute to extending the lifespan of metal structures and components (Mashuga et al., 2017).

Biochemical Analysis

Biochemical Properties

6-(Cyclopropylamino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on cell membranes, modulating their function and affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its intracellular concentration and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

3-(cyclopropylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-4-3-6(9-10-7)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLAGPKQBDFFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Cyclopropylamino)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
6-(Cyclopropylamino)pyridazin-3-ol
Reactant of Route 3
6-(Cyclopropylamino)pyridazin-3-ol
Reactant of Route 4
Reactant of Route 4
6-(Cyclopropylamino)pyridazin-3-ol
Reactant of Route 5
Reactant of Route 5
6-(Cyclopropylamino)pyridazin-3-ol
Reactant of Route 6
Reactant of Route 6
6-(Cyclopropylamino)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.